5-fluoro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
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Overview
Description
5-fluoro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound that incorporates a pyrimidine ring substituted with a fluorine atom and a triazole-azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactionsThe final step involves the substitution of the pyrimidine ring with a fluorine atom under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
5-fluoro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The triazole and azetidine moieties may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: A pyrimidine analog used in cancer treatment.
Triazole derivatives: Compounds with similar triazole moieties used in antifungal medications.
Azetidine derivatives: Compounds with azetidine rings used in various pharmaceutical applications.
Uniqueness
5-fluoro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is unique due to its combination of a fluorinated pyrimidine ring with a triazole-azetidine moiety. This unique structure may confer specific biological activities and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
5-fluoro-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN6/c10-7-3-11-9(12-4-7)15-5-8(6-15)16-13-1-2-14-16/h1-4,8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSNCQWAXHBIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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